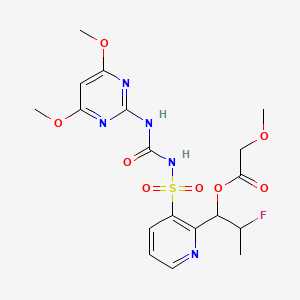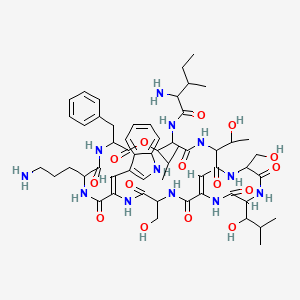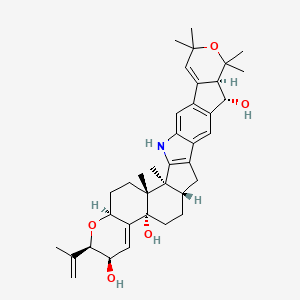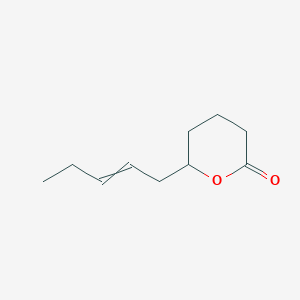
氟磺草胺
描述
Flucetosulfuron is a relatively new herbicide that inhibits acetolactate synthase (ALS) in plants . This is similar to other ALS inhibitors such as imidazolinones, pyrimidinyloxybenzoates, triazolopyrimidines, and sulfonylaminocarbonyltriazolinones .
Synthesis Analysis
A study on the photodegradation of Flucetosulfuron, a sulfonylurea-based herbicide, has been conducted . The photodegradation followed the first-order reaction kinetics in each case . The metabolites after photolysis were isolated in pure form by column chromatographic method and characterized using different spectral data .Chemical Reactions Analysis
The photodegradation of Flucetosulfuron has been assessed in aqueous media in the presence of photocatalyst TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of ultraviolet (UV) irradiation . The photodegradation followed the first-order reaction kinetics in each case .Physical And Chemical Properties Analysis
The adsorption-desorption and leaching of Flucetosulfuron, a sulfonylurea herbicide, was investigated in three Indian soils . The Freundlich adsorption isotherm described the sorption mechanism of the herbicide with adsorption coefficients (Kf) ranging from 17.13 to 27.99 .科学研究应用
Metabolism in Artificial Gastrointestinal Juices
Flucetosulfuron has been studied for its metabolism in artificial gastrointestinal juices . It was found to be stable in saliva, but in intestinal juices, approximately 18% of flucetosulfuron was degraded, producing N-(4,6-dimethoxypyrimidin-2-ylcarbomoyl)-2-(2-fluoro-1-hydroxypropyl)pyrimidine-3-sulfonamid (M1) . In artificial gastric juices, about 85% of flucetosulfuron was rapidly degraded, producing the metabolites 2-(2-fluoro-1-hydroxypropyl) pyridine-3-sulfonamide (M2), 4,6-dimethoxypyrimidin-2-amine (M3), and 2-fluoro-1-(3-sulfamoylpyridin-2-yl)propyl 2-methoxyacetate (M4) .
Photodegradation in Aqueous Media
The photodegradation of flucetosulfuron, a sulfonylurea-based herbicide, has been assessed in aqueous media in the presence of photocatalyst TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of ultraviolet (UV) irradiation . The photodegradation followed the first-order reaction kinetics in each case . The structures of these metabolites were identified based on the spectral data and the plausible photodegradation pathways of flucetosulfuron were suggested .
Use as a Herbicide
Flucetosulfuron is a sulfonylurea-based herbicide often used to manage weeds in crop fields . Its behavior under various conditions, such as encountering water bodies, is of significant interest to researchers .
Environmental Impact
The environmental impact of flucetosulfuron is a subject of ongoing research. Its photodegradation in various water systems has been studied, providing valuable insights into its environmental fate .
Toxicity and Safety
The toxicity and safety of flucetosulfuron are important areas of research. Studies have shown that it is rapidly degraded in artificial gastrointestinal juices, suggesting that there would be no significant absorption of flucetosulfuron from the gastrointestinal tract into the bloodstream after oral administration .
Metabolite Analysis
The metabolites of flucetosulfuron after photolysis have been isolated and characterized using different spectral data . This research provides valuable information about the degradation products of flucetosulfuron and their potential impacts.
作用机制
Target of Action
Flucetosulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine. By inhibiting this enzyme, flucetosulfuron disrupts protein synthesis and plant growth, leading to the death of the weed .
Mode of Action
Flucetosulfuron acts by binding to the ALS enzyme, thereby inhibiting its activity . This inhibition prevents the synthesis of essential branched-chain amino acids, disrupting protein synthesis and halting cell division and growth. The result is a gradual wilting and eventual death of the weed .
Biochemical Pathways
The primary biochemical pathway affected by flucetosulfuron is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, flucetosulfuron disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency impairs protein synthesis, affecting various downstream processes, including cell division and growth .
Pharmacokinetics
Flucetosulfuron is rapidly degraded in artificial gastrointestinal juices . In saliva, it remains stable, but in intestinal juices, approximately 18% of flucetosulfuron is degraded . In artificial gastric juices, about 85% of flucetosulfuron is rapidly degraded . These results indicate that the sulfonylurea bridge and ester bond of flucetosulfuron are hydrolyzed in artificial gastrointestinal juices . Considering the rapid degradation of flucetosulfuron in vitro by artificial gastrointestinal juices, it is likely that there would be no significant absorption of flucetosulfuron from the gastrointestinal tract into the bloodstream after oral administration .
Result of Action
The molecular effect of flucetosulfuron is the inhibition of the ALS enzyme, leading to a disruption in the synthesis of branched-chain amino acids . On a cellular level, this results in impaired protein synthesis, disrupted cell division, and halted growth, leading to the death of the weed .
Action Environment
The action, efficacy, and stability of flucetosulfuron can be influenced by environmental factors. For instance, photodegradation of flucetosulfuron in aqueous media is influenced by ultraviolet (UV) irradiation . The presence of a photocatalyst like TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of UV irradiation was found effective for the photodegradation of toxic flucetosulfuron residues under aqueous conditions . The influence of different water systems was also assessed during the photodegradation study .
安全和危害
未来方向
The photodegradation of Flucetosulfuron has been assessed in aqueous media in the presence of photocatalyst TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of ultraviolet (UV) irradiation . Based on the findings, photocatalyst TiO2 with the presence of ultraviolet irradiation was found effective for the photodegradation of toxic Flucetosulfuron residues under aqueous conditions . This suggests potential future directions for the management and disposal of Flucetosulfuron residues.
属性
IUPAC Name |
[1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridin-2-yl]-2-fluoropropyl] 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O8S/c1-10(19)16(32-14(25)9-29-2)15-11(6-5-7-20-15)33(27,28)24-18(26)23-17-21-12(30-3)8-13(22-17)31-4/h5-8,10,16H,9H2,1-4H3,(H2,21,22,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICWGWVVIRLNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC=N1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)OC(=O)COC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058095 | |
| Record name | Flucetosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flucetosulfuron | |
CAS RN |
412928-75-7 | |
| Record name | Flucetosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412928-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucetosulfuron [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412928757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucetosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCETOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9J02PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)






![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)

![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)


